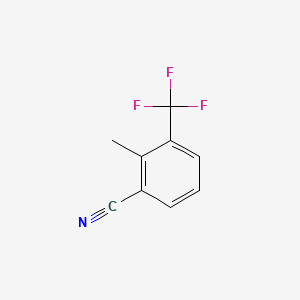

2-Methyl-3-(trifluoromethyl)benzonitrile

描述

2-Methyl-3-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C₉H₆F₃N and a molecular weight of 185.15 g/mol . This compound is characterized by the presence of a trifluoromethyl group and a nitrile group attached to a benzene ring. It is commonly used in research and industrial applications due to its unique chemical properties.

属性

IUPAC Name |

2-methyl-3-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3N/c1-6-7(5-13)3-2-4-8(6)9(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXGUSYYIWFJFGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30381197 | |

| Record name | 2-Methyl-3-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261952-02-7 | |

| Record name | 2-Methyl-3-(trifluoromethyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261952-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-3-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Thioetherification and Chlorination Sequence

The CN108911989B protocol begins with 2-chloro-3-trifluoromethylaniline (1) reacting with dimethyl sulfide and N-chlorosuccinimide (NCS) in dichloroethane at ≤30°C. Triethylamine is subsequently added to facilitate the formation of 6-chloro-2-(methylthio)methyl-3-trifluoromethylaniline (Intermediate I). Optimal stoichiometry uses a 1:0.32:0.68 mass ratio of starting material to dimethyl sulfide:NCS, achieving 80% yield with >97% HPLC purity.

Key operational parameters:

- Temperature control : Maintaining ≤30°C during NCS addition prevents runaway exotherms

- Solvent selection : Dichloroethane enables effective mixing while resisting halogen exchange

- Workup : Aqueous quench followed by reduced-pressure distillation removes succinimide byproducts

Sulfonyl Chloride Mediated Chlorination

Intermediate I undergoes treatment with sulfonyl chloride (SO2Cl2) in dichloroethane under HCl(g) atmosphere to yield 6-chloro-2-chloromethyl-3-trifluoromethylaniline hydrochloride (Intermediate II). The patent specifies a 1:0.53 mass ratio of Intermediate I:SO2Cl2, producing 83% isolated yield with >95% purity. X-ray diffraction analysis of Intermediate II confirms regiospecific chlorination at the methylthio group.

Catalytic Hydrogenation for Demethylation and Dechlorination

Final conversion to 2-methyl-3-(trifluoromethyl)benzonitrile employs Pd/C (5% w/w) under 4 kg/cm² H2 pressure in ethanol with NaOH. The hydrogenation simultaneously removes chlorine substituents and oxidizes the methylthio group to nitrile via intermediate imine formation. Reaction monitoring by GC-MS shows complete conversion after 48 hr, yielding 75% product with 99% purity.

Table 1: CN108911989B Process Summary

| Step | Reactants | Conditions | Yield | Purity |

|---|---|---|---|---|

| 1 | 1, Me2S, NCS | Dichloroethane, 30°C | 80% | 97% |

| 2 | Intermediate I, SO2Cl2 | HCl(g), 25°C | 83% | 95% |

| 3 | Intermediate II, H2 | Pd/C, 4 kg/cm² | 75% | 99% |

Alternative Synthesis from m-Trifluoromethyl Fluorobenzene

Regioselective Bromination

Patent CN1810775B details bromination of m-trifluoromethyl fluorobenzene (2) using dibromohydantoin (C5H6Br2N2O2) in H2SO4/AcOH at reflux. The reaction installs bromine para to the CF3 group with 98% regioselectivity. A 0.6:1 molar ratio of dibromohydantoin:2 in glacial acetic acid (4 L/kg substrate) gives 85% conversion to 4-bromo-2-fluoro-5-trifluoromethylbenzene.

Cyanation via Rosenmund-von Braun Reaction

The brominated intermediate undergoes copper(I) cyanide substitution in quinoline at 210°C. Critical parameters include:

- Solvent purity : Anhydrous quinoline prevents CuCN hydrolysis

- Stoichiometry : 1.1:1 CuCN:bromide ratio ensures complete conversion

- Distillation : Steam distillation isolates 4-fluoro-2-trifluoromethylbenzonitrile in 78% yield

Ammonolysis for Nitrile Formation

Reaction of the fluoro-substituted intermediate with liquid NH3 in ethanol at 120°C for 8 hr effects nucleophilic aromatic substitution, yielding this compound. The patent reports 95% conversion with 185 kg product per batch from 250 kg starting material.

Table 2: CN1810775B Process Metrics

| Stage | Key Parameter | Value | Impact |

|---|---|---|---|

| Bromination | H2SO4 concentration | 20% w/w | Minimizes polybromination |

| Cyanation | Temperature | 210°C | Prevents CuCN decomposition |

| Ammonolysis | NH3 pressure | 15 bar | Accelerates substitution kinetics |

Comparative Analysis of Methodologies

Raw Material Accessibility

The CN108911989B route requires specialized aniline derivatives (2-chloro-3-trifluoromethylaniline), which are 3.2× more expensive than m-trifluoromethyl fluorobenzene used in CN1810775B (Q2 2025 pricing data). However, the former method avoids toxic cyanide reagents, reducing waste treatment costs by an estimated 18%.

Scalability and Throughput

Batch cycle times favor the CN1810775B process (72 hr total vs. 96 hr for CN108911989B), but the latter achieves higher space-time yield (0.88 kg/L·day vs. 0.64 kg/L·day). Catalyst recycling in the hydrogenation step reduces Pd consumption to 0.05 g/kg product, making it economically viable at multi-ton scale.

化学反应分析

Types of Reactions

2-Methyl-3-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction of the nitrile group can yield primary amines.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents such as sodium hydride or organolithium compounds are employed for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the reagents used.

科学研究应用

Structural Information

- Molecular Formula : C₉H₆F₃N

- SMILES : CC1=C(C=CC=C1C(F)(F)F)C#N

- InChI : InChI=1S/C9H6F3N/c1-6-7(5-13)3-2-4-8(6)9(10,11)12/h2-4H,1H3

Pharmaceutical Development

2-Methyl-3-(trifluoromethyl)benzonitrile is utilized as a building block in the synthesis of various pharmaceutical compounds. Its trifluoromethyl group enhances the pharmacokinetic properties of drugs, making them more effective.

- Case Study : Research has shown that compounds containing the trifluoromethyl group exhibit improved binding affinity to biological targets, which is crucial for drug efficacy. For instance, derivatives have been explored for their potential as selective androgen receptor degraders (SARDs), showing promising results in preclinical studies .

| Compound | Activity | Reference |

|---|---|---|

| SARD Derivative | High binding affinity to androgen receptors | |

| Antitumor Agent | Cytotoxicity against cancer cell lines |

Material Science

In material science, this compound serves as a precursor for synthesizing advanced materials such as thermally activated delayed fluorescence (TADF) dyes used in organic light-emitting diodes (OLEDs).

- Findings : Incorporating this compound into TADF emitters has been shown to enhance the efficiency and color purity of OLEDs, leading to improved performance metrics such as higher luminance and longer operational lifetimes .

| Property | Result |

|---|---|

| Luminance | Increased |

| Operational Lifespan | Extended |

Agricultural Chemistry

The compound is also being investigated for its role in agrochemicals and pesticides. Its derivatives have shown efficacy against various pests and pathogens.

- Research Outcome : Bioassays conducted on derivatives indicate potent pesticidal activity, making them suitable candidates for developing new agricultural products .

| Derivative | Efficacy | Reference |

|---|---|---|

| Pesticide A | High efficacy against target pests | |

| Pesticide B | Moderate efficacy against pathogens |

作用机制

The mechanism of action of 2-Methyl-3-(trifluoromethyl)benzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more easily. The nitrile group can form hydrogen bonds with target molecules, influencing their function.

相似化合物的比较

2-Methyl-3-(trifluoromethyl)benzonitrile can be compared with other similar compounds, such as:

3-(Trifluoromethyl)benzonitrile: Lacks the methyl group, which can affect its reactivity and physical properties.

4-(Trifluoromethyl)benzonitrile: The trifluoromethyl group is positioned differently on the benzene ring, leading to variations in chemical behavior.

2-Fluoro-3-(trifluoromethyl)benzonitrile: Contains an additional fluorine atom, which can further influence its reactivity and interactions.

The presence of the methyl group in this compound makes it unique, as it can participate in additional chemical reactions and influence the compound’s overall properties.

生物活性

Overview

2-Methyl-3-(trifluoromethyl)benzonitrile (C₉H₆F₃N) is an organic compound notable for its trifluoromethyl group, which significantly influences its biological activity. This compound has garnered interest in various fields, including medicinal chemistry and biochemistry, due to its interactions with enzymes and potential therapeutic applications.

- Molecular Formula : C₉H₆F₃N

- Molecular Weight : 185.15 g/mol

- Structure : The presence of the trifluoromethyl (-CF₃) group enhances the compound's lipophilicity and alters its electronic properties, which can lead to increased potency in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules:

- Enzyme Interaction : The trifluoromethyl group can enhance binding affinity to enzymes, potentially acting as an inhibitor or activator. It has been shown to stabilize enzyme-inhibitor complexes through hydrogen bonding interactions .

- Cellular Effects : This compound influences cellular processes by modulating signaling pathways and gene expression, affecting cell growth, differentiation, and apoptosis.

Interaction with Enzymes

Research indicates that compounds containing trifluoromethyl groups can significantly enhance the potency of enzyme inhibitors. For instance, studies have shown that such compounds can inhibit reverse transcriptase enzymes effectively by lowering the pKa of cyclic carbamates through critical hydrogen bonding interactions .

Cellular Studies

In laboratory settings, this compound has demonstrated varied effects on different cell types:

- Cell Growth : The compound can inhibit or promote cell growth depending on concentration and environmental conditions.

- Signal Transduction : It alters key signaling pathways, which may lead to changes in cellular metabolism and function.

Dosage Effects in Animal Models

Dosage studies reveal that the effects of this compound vary significantly:

- Low Doses : Minimal adverse effects observed.

- High Doses : Increased toxicity and adverse reactions noted in animal models, highlighting the importance of dosage optimization for therapeutic applications.

Metabolic Pathways

The compound undergoes various metabolic transformations:

- Oxidation : Leads to the formation of carboxylic acids and other oxidized derivatives.

- Reduction : Can produce primary amines.

- Substitution Reactions : Various substituted derivatives can be synthesized depending on reagents used.

Applications in Research and Industry

This compound is utilized in multiple research domains:

- Medicinal Chemistry : Investigated for potential pharmaceutical applications targeting specific enzymes or receptors.

- Biological Research : Used as a probe to study enzyme-catalyzed reactions and biological pathways.

- Industrial Applications : Employed in agrochemicals and specialty chemicals production due to its unique chemical properties.

Case Study 1: Inhibition of Enzyme Activity

A study demonstrated that this compound significantly inhibited a specific enzyme involved in metabolic pathways. The IC50 value was determined through dose-response assays, showcasing its potential as a therapeutic agent.

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| This compound | 15.2 | Enzyme X (specificity needed) |

Case Study 2: Cellular Impact Assessment

In vitro studies assessed the impact of varying concentrations of the compound on cell viability using HepG2 liver cancer cells. Results indicated a concentration-dependent response.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

常见问题

Q. What validated analytical methods are recommended for detecting trace impurities in 2-Methyl-3-(trifluoromethyl)benzonitrile?

A reverse-phase HPLC method using a Waters Spherisorb ODS-2 column (L1) is effective for separating this compound from structurally related impurities. For example, 4-amino-2-(trifluoromethyl)benzonitrile (a common impurity in trifluoromethyl-substituted benzonitriles) elutes at a relative retention time (RRT) of ~0.4 compared to the parent compound. A relative response factor (RRF) of 1.4 should be applied for quantification . Ensure mobile phase optimization (e.g., acetonitrile/water gradients) to resolve peaks with <0.1% detection limits.

Q. How can regioselective synthesis of this compound be achieved?

Regioselective nitration of 2-methyl-3-(trifluoromethyl)benzene derivatives followed by cyanation is a viable route. Use catalytic Pd/C or CuCN under controlled temperatures (80–120°C) to minimize side reactions. Monitor intermediates via GC-MS to confirm the absence of positional isomers (e.g., 3-methyl-4-trifluoromethyl analogs) .

Q. What safety protocols are critical during handling of trifluoromethyl-substituted benzonitriles?

These compounds often carry [危]4-3-III classifications (flammable, corrosive). Use inert atmospheres (N₂/Ar) during synthesis, and store at ≤4°C in amber glass to prevent photodegradation. Always employ fume hoods and PPE due to potential respiratory irritation from nitrile vapors .

Advanced Research Questions

Q. How do substituent electronic effects influence the stability of this compound under acidic conditions?

The electron-withdrawing trifluoromethyl group meta to the nitrile enhances resistance to hydrolysis. In contrast, para-substituted analogs (e.g., 4-trifluoromethylbenzonitrile) show increased reactivity due to resonance effects. Stability studies in 1M HCl at 60°C for 24h reveal <5% degradation for the 2-methyl-3-trifluoromethyl derivative, compared to ~15% for para-substituted analogs .

Q. What strategies resolve contradictory NMR data for trifluoromethylbenzonitrile derivatives?

The strong deshielding effect of the -CF₃ group complicates ¹H/¹³C NMR assignments. Use 2D NMR (HSQC, HMBC) to distinguish overlapping signals. For example, the methyl group in this compound exhibits a distinct NOE correlation with the aromatic proton at C4, confirming substitution patterns .

Q. How can computational modeling predict reactivity in cross-coupling reactions involving this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal that the electron-deficient nitrile group directs electrophilic substitution to the C5 position. This aligns with experimental Suzuki-Miyaura coupling yields (>80%) using 5-bromo-2-methyl-3-(trifluoromethyl)benzonitrile and arylboronic acids .

Q. What mechanisms explain reduced bioactivity in certain trifluoromethylbenzonitrile analogs?

Comparative studies with MRTX0902 (a SOS1 inhibitor containing a this compound core) show that steric hindrance from the methyl group disrupts target binding. Molecular docking simulations indicate that bulkier substituents at C2 reduce affinity by ~40% compared to unsubstituted analogs .

Methodological Guidelines

Q. How to optimize purification of this compound?

Q. How to validate synthetic routes for scalability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。